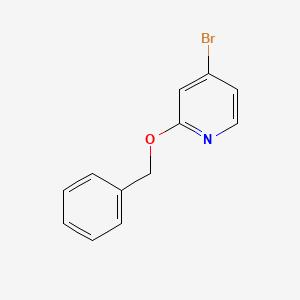

2-(Benzyloxy)-4-bromopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTZIRNIUHLSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682431 | |

| Record name | 2-(Benzyloxy)-4-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960298-00-4 | |

| Record name | 2-(Benzyloxy)-4-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(Benzyloxy)-4-bromopyridine

An In-Depth Technical Guide to 2-(Benzyloxy)-4-bromopyridine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic organic compound of significant interest to researchers and scientists in the fields of medicinal chemistry and drug development. As a substituted pyridine derivative, it serves as a crucial building block in the synthesis of complex, biologically active molecules.[1] The strategic placement of the benzyloxy and bromo functional groups provides a versatile scaffold for molecular elaboration. The bromine atom acts as a synthetic handle for introducing further complexity via cross-coupling reactions, while the benzyloxy group can either be a stable component of the final therapeutic agent or serve as a protecting group for a hydroxyl functionality. This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, reactivity, and applications, with a focus on its role in modern drug discovery.

Physicochemical and Molecular Properties

The fundamental properties of this compound are critical for its handling, storage, and application in synthetic chemistry. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 960298-00-4 | [2][3][4] |

| Molecular Formula | C₁₂H₁₀BrNO | [5][2][3][4] |

| Molecular Weight | 264.12 g/mol | [5][2][3][4][6] |

| Appearance | White powder or solid | [7] |

| Purity | Typically ≥95% | [2][3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere.[5][8] Keep in a tightly sealed container in a dry, well-ventilated place.[9][10] | |

| IUPAC Name | 4-bromo-2-(phenylmethoxy)pyridine | [3][4][11] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of both the pyridine and benzene rings, as well as a characteristic singlet for the benzylic methylene (-CH₂-) protons, typically in the range of 5.0-5.5 ppm.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the twelve unique carbon atoms in the molecule, including those of the pyridine and benzene rings and the benzylic carbon. The carbon attached to the bromine atom will appear in the aromatic region.

-

Mass Spectrometry : This technique is used to confirm the molecular weight (264.12 g/mol ) and isotopic pattern characteristic of a monobrominated compound.

Synthesis and Reactivity

The synthesis of this compound typically involves the benzylation of a corresponding hydroxypyridine precursor. The reactivity of the molecule is dominated by the bromo and benzyloxy groups.

Proposed Synthetic Workflow

A common and logical approach to synthesizing this compound is through a nucleophilic substitution reaction. This involves reacting 4-bromo-2-hydroxypyridine with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the hydroxyl group, which then acts as a nucleophile.

Caption: Proposed synthesis of this compound.

Core Reactivity

The utility of this compound as a synthetic intermediate stems from its distinct reactive sites, which allow for selective chemical transformations.

-

Cross-Coupling Reactions : The C-Br bond at the 4-position of the pyridine ring is the primary site for reactivity. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings.[12] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of diverse molecular fragments.

-

Deprotection : The benzyloxy group can be cleaved through hydrogenolysis (using H₂ and a palladium catalyst) to reveal the 2-hydroxypyridine functionality. This is a crucial step if the benzyloxy group is used as a protecting group during a multi-step synthesis.

-

Benzylic Position Reactivity : While generally stable, the benzylic position can undergo radical reactions under specific conditions, such as free radical bromination.[13]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound|2-(苄氧基)-4-溴吡啶(960298-00-4)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 4. This compound suppliers USA [americanchemicalsuppliers.com]

- 5. 960298-00-4|this compound|BLD Pharm [bldpharm.com]

- 6. 2-Benzyloxy-5-bromopyridine | C12H10BrNO | CID 11108191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, CasNo.960298-00-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 8. 52200-49-4 CAS MSDS (2-(BENZYLOXY)-3-BROMOPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. acrospharma.co.kr [acrospharma.co.kr]

- 10. tcichemicals.com [tcichemicals.com]

- 11. PubChemLite - this compound (C12H10BrNO) [pubchemlite.lcsb.uni.lu]

- 12. Page loading... [guidechem.com]

- 13. Khan Academy [khanacademy.org]

A-Z Guide to the Synthesis of 2-(Benzyloxy)-4-bromopyridine: A Mechanistic and Practical Approach

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of 2-(Benzyloxy)-4-bromopyridine, a key intermediate in pharmaceutical and materials science research. Starting from the readily available 4-bromo-2-chloropyridine, this document elucidates the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, and offers expert insights into process optimization and troubleshooting. Designed for researchers, chemists, and drug development professionals, this guide bridges theoretical principles with practical application, ensuring a robust and reproducible synthetic methodology.

Introduction: Strategic Importance of the Target Moiety

Substituted pyridines are foundational scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved drugs. The title compound, this compound, serves as a versatile building block. The benzyloxy group at the C2 position acts as a stable protecting group or a precursor for further functionalization, while the bromine atom at the C4 position is primed for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular complexity. This dual functionality makes it a highly valuable intermediate for constructing complex molecular architectures.

The synthesis detailed herein follows a classic and highly effective pathway: a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide will dissect this transformation from first principles to final product, providing the causal logic behind each procedural step.

The SNAr Mechanism: An In-Depth Rationale

The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions are typically unfavorable for simple aryl halides due to the high energy required to disrupt the aromatic system.[1] However, the pyridine ring possesses unique electronic properties that facilitate this transformation.

Why does this reaction work so well for 2-halopyridines?

-

Ring Activation: The nitrogen atom within the pyridine ring is highly electronegative, withdrawing electron density from the ring carbons. This makes the ring inherently "electron-deficient" and thus more susceptible to attack by a nucleophile.[2]

-

Positional Selectivity: The activating effect of the ring nitrogen is most pronounced at the C2 and C4 positions (ortho and para, respectively).[3] When a nucleophile attacks at the C2 position of 4-bromo-2-chloropyridine, the negative charge of the resulting intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.[1][3] This resonance stabilization significantly lowers the activation energy of the reaction, making the C2 position the preferred site of attack over the C4 position.[3]

-

Leaving Group Ability: While both chlorine and bromine are good leaving groups, the carbon-chlorine bond is more readily cleaved in this SNAr context, driven by the powerful nucleophilicity of the in-situ generated sodium benzoxide.

The overall transformation can be visualized in two key stages:

-

Stage 1: Nucleophile Formation. A strong base, sodium hydride (NaH), is used to deprotonate the weakly acidic benzyl alcohol, generating the potent sodium benzoxide nucleophile.

-

Stage 2: Addition-Elimination. The benzoxide anion attacks the electron-deficient C2 carbon of the pyridine ring, forming a transient, negatively charged Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride leaving group, yielding the final product.[4]

Detailed Experimental Protocol

This protocol is designed for robustness and high yield. Adherence to safety procedures, particularly when handling sodium hydride, is paramount.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) | Notes |

| 4-Bromo-2-chloropyridine | C₅H₃BrClN | 192.44 | - | 5.00 g | 25.98 | Starting Material |

| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | 60% w/w | 1.25 g | 31.25 | Strong base; water-reactive |

| Benzyl Alcohol | C₇H₈O | 108.14 | - | 3.37 g (3.24 mL) | 31.17 | Nucleophile precursor |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 100 mL | - | Reaction Solvent |

| Saturated NH₄Cl (aq.) | NH₄Cl | - | Sat. | ~50 mL | - | Quenching solution |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~200 mL | - | Extraction Solvent |

| Brine (Saturated NaCl aq.) | NaCl | - | Sat. | ~50 mL | - | Washing solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - | Drying agent |

Safety Precautions

-

Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[5][6] It must be handled under an inert atmosphere (nitrogen or argon).[5] Always wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[7][8] All glassware must be thoroughly dried before use. Have a Class D fire extinguisher or dry sand readily available for emergencies.[8]

-

Solvents: THF and Ethyl Acetate are flammable. All operations should be conducted in a well-ventilated chemical fume hood, away from ignition sources.

Step-by-Step Procedure

Part A: Preparation of Sodium Benzoxide (Nucleophile Generation)

-

Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Purge the flask with inert gas for 10-15 minutes.

-

NaH Addition: Carefully weigh 1.25 g of 60% NaH dispersion and add it to the flask under a positive flow of inert gas.

-

Solvent Addition: Add 50 mL of anhydrous THF to the flask via cannula or syringe. Begin stirring to create a suspension.

-

Benzyl Alcohol Addition: Using a syringe, add 3.24 mL of benzyl alcohol dropwise to the stirred NaH suspension over 10-15 minutes. Causality Note: Slow addition is crucial to control the vigorous evolution of hydrogen gas as the alkoxide is formed.

-

Reaction Completion: Stir the mixture at room temperature for 30-45 minutes, or until the evolution of gas ceases. The mixture should become a slightly cloudy or clear solution of sodium benzoxide.

Part B: SNAr Reaction

-

Substrate Addition: Dissolve 5.00 g of 4-bromo-2-chloropyridine in 50 mL of anhydrous THF and add this solution dropwise to the freshly prepared sodium benzoxide solution via syringe or dropping funnel over 20 minutes.

-

Heating: Heat the reaction mixture to 60-65 °C (reflux temperature of THF) and maintain this temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 20% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-6 hours.

Part C: Work-up and Purification

-

Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise. Safety Note: The quench must be done slowly to safely react with any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash them with 50 mL of brine to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.[9] A gradient elution, starting with 100% hexanes and gradually increasing to 10-20% ethyl acetate in hexanes, is typically effective for separating the product from non-polar impurities and any unreacted starting material.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white solid or pale yellow oil.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis, from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

Process Optimization and Troubleshooting

Even robust protocols can encounter issues. This section provides insights into common challenges and their solutions.

| Symptom / Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |

| Low or No Product Formation | 1. Inactive Sodium Hydride | NaH can be deactivated by moisture. Use a fresh bottle or wash the dispersion with anhydrous hexane to remove the protective mineral oil and any surface oxides before use.[5] |

| 2. "Wet" Reagents/Solvent | Trace water in THF or benzyl alcohol will quench the NaH. Ensure all solvents are properly dried and glassware is flame-dried under an inert atmosphere. | |

| 3. Insufficient Reaction Time/Temp | The SNAr reaction may be sluggish. Ensure the internal reaction temperature reaches 60-65°C and consider extending the reaction time, monitoring carefully by TLC. | |

| Multiple Spots on TLC (Impure Product) | 1. Incomplete Reaction | Unreacted 4-bromo-2-chloropyridine remains. See "Low Yield" solutions. |

| 2. Side Reactions | If the temperature is too high or reaction time too long, decomposition or side reactions can occur. Maintain the recommended temperature. | |

| 3. Difficult Purification | Product and starting material may have similar Rf values. Optimize the chromatography eluent system (e.g., use a Toluene/EtOAc or DCM/Hexanes system) for better separation.[10] | |

| Difficulty in Isolating Product During Work-up | 1. Emulsion during Extraction | Pyridine-containing compounds can sometimes act as surfactants. Add more brine to the aqueous layer to "salt out" the organic product and break the emulsion. |

| 2. Product is Water Soluble | While unlikely for this product, if the product were more polar, repeated extractions with a more polar solvent (like DCM) might be necessary. |

Troubleshooting Logic Flow

Caption: A logical approach to troubleshooting common synthesis issues.

Conclusion

The synthesis of this compound from 4-bromo-2-chloropyridine via Nucleophilic Aromatic Substitution is a reliable and efficient method for accessing a valuable synthetic intermediate. A thorough understanding of the underlying SNAr mechanism, strict adherence to anhydrous and inert reaction conditions, and careful purification are the cornerstones of success. This guide provides the necessary technical detail and practical insights to empower researchers to confidently and reproducibly perform this important transformation.

References

-

University of California Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

-

Transform the World with Simplicity. (n.d.). [Chemical Knowledge]:The correct use of sodium hydride and precautions. [Link]

-

LookChem. (n.d.). Purification of Pyridine - Chempedia. [Link]

-

Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: SODIUM HYDRIDE. [Link]

- Google Patents. (n.d.).

-

HETEROCYCLES, Vol. 51, No. 11. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. [Link]

- Google Patents. (n.d.).

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

-

ResearchGate. (n.d.). Schemes depicting the SNAr/nucleophilic substitution of the different.... [Link]

-

Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. [Link]

-

Semantic Scholar. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. [Link]

-

ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions - PMC. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). dibenzoylmethane - Organic Syntheses Procedure. [Link]

- Google Patents. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. m.youtube.com [m.youtube.com]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. The correct use of sodium hydride and precautions-Chemwin [en.888chem.com]

- 8. alkalimetals.com [alkalimetals.com]

- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(Benzyloxy)-4-bromopyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-4-bromopyridine is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its strategic substitution pattern, featuring a versatile bromine atom at the 4-position and a stable benzyloxy protecting group at the 2-position, renders it a highly valuable precursor for the construction of complex molecular architectures. The bromine atom serves as a handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. Simultaneously, the benzyloxy group, a robust protecting group for the corresponding pyridone, allows for a wide range of chemical transformations to be performed on other parts of the molecule before its potential removal. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value |

| CAS Number | 960298-00-4 |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol |

| Appearance | Typically a white to off-white solid |

| Purity | Commercially available with purities often exceeding 95% |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from commercially available starting materials. A common and reliable method involves the O-benzylation of 4-bromo-2-hydroxypyridine. This transformation is typically carried out under basic conditions to deprotonate the hydroxyl group, followed by nucleophilic substitution with a benzyl halide.

Experimental Protocol: Synthesis from 4-Bromo-2-hydroxypyridine

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Bromo-2-hydroxypyridine

-

Benzyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromo-2-hydroxypyridine (1.0 equivalent) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes to allow for the formation of the sodium salt.

-

Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 8.0-8.2 ppm (d, 1H): Pyridine H6 proton, deshielded by the adjacent nitrogen atom.

-

δ 7.3-7.5 ppm (m, 5H): Phenyl protons of the benzyl group.

-

δ 7.0-7.1 ppm (d, 1H): Pyridine H5 proton.

-

δ 6.8-6.9 ppm (s, 1H): Pyridine H3 proton.

-

δ 5.4-5.5 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 163-164 ppm: C2 carbon of the pyridine ring (attached to the benzyloxy group).

-

δ 148-150 ppm: C6 carbon of the pyridine ring.

-

δ 135-137 ppm: Quaternary carbon of the phenyl group.

-

δ 128-129 ppm: Phenyl carbons (CH).

-

δ 127-128 ppm: Phenyl carbons (CH).

-

δ 122-124 ppm: C5 carbon of the pyridine ring.

-

δ 118-120 ppm: C3 carbon of the pyridine ring.

-

δ 115-117 ppm: C4 carbon of the pyridine ring (attached to bromine).

-

δ 68-70 ppm: Methylene carbon (-CH₂-) of the benzyl group.

Reactivity and Synthetic Applications

The bromine atom at the 4-position of the pyridine ring is the primary site of reactivity, making this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound readily couples with a variety of boronic acids and their derivatives in the presence of a palladium catalyst and a base to yield 4-substituted-2-(benzyloxy)pyridines.

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand to produce 4-amino-2-(benzyloxy)pyridine derivatives.

Application in the Synthesis of Biologically Active Molecules

This compound is a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. For example, it can be utilized in the synthesis of corticotropin-releasing factor (CRF) receptor ligands, which are of interest for the treatment of stress-related disorders.[1]

Furthermore, its structural motif is found in building blocks used for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins and represent a promising new therapeutic modality. The 2-(benzyloxy)pyridine core can serve as a scaffold to which linkers and ligands for an E3 ubiquitin ligase and a target protein are attached.

Conclusion

This compound is a versatile and valuable building block for organic synthesis and drug discovery. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of a diverse array of substituted pyridine derivatives. The stability of the benzyloxy protecting group provides synthetic flexibility, making it an ideal starting material for multi-step syntheses of complex, biologically active molecules. As research in areas such as targeted protein degradation continues to expand, the importance of key intermediates like this compound is set to grow.

References

-

Organic Syntheses. 2-bromopyridine. Available at: [Link].

-

ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link].

-

PubMed. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Available at: [Link].

Sources

Decoding the Molecular Architecture: A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Benzyloxy)-4-bromopyridine

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 2-(Benzyloxy)-4-bromopyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. This document moves beyond a simple data report, offering a detailed interpretation grounded in the fundamental principles of NMR and substituent effects, alongside a robust experimental protocol for data acquisition.

Introduction: The Role of NMR in Characterizing Substituted Pyridines

Substituted pyridines are a cornerstone of many pharmaceutical compounds due to their ability to engage in a variety of biological interactions. The precise arrangement of substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn govern its efficacy and safety. Unambiguous structural confirmation is therefore a critical step in the drug discovery and development pipeline. High-resolution NMR spectroscopy provides a detailed fingerprint of the molecular structure, revealing through-bond and through-space atomic connectivity.

Molecular Structure and Numbering

For clarity in spectral assignment, the following IUPAC numbering scheme for this compound is used throughout this guide.

Caption: IUPAC numbering for this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three protons on the pyridine ring and the seven protons of the benzyloxy group. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the electron-donating nature of the benzyloxy group, and the electron-withdrawing, yet sterically bulky, bromine atom.

Table 1: Predicted ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.15 | d | ~5.5 | 1H | H-6 |

| ~7.45-7.30 | m | - | 5H | Phenyl H's (H-9, H-10, H-11) |

| ~7.05 | d | ~1.5 | 1H | H-3 |

| ~6.85 | dd | ~5.5, ~1.5 | 1H | H-5 |

| ~5.40 | s | - | 2H | Methylene H's (H-7) |

Interpretation of the ¹H NMR Spectrum

-

H-6 (δ ~8.15 ppm): This proton, being α to the electronegative nitrogen atom, is the most deshielded of the pyridine ring protons and thus appears furthest downfield. It is expected to be a doublet due to coupling with H-5.

-

Phenyl Protons (δ ~7.45-7.30 ppm): The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in the typical aromatic region.

-

H-3 (δ ~7.05 ppm): This proton is expected to appear as a narrow doublet due to a small meta-coupling to H-5. Its upfield shift relative to H-5 is attributed to the electron-donating resonance effect of the adjacent benzyloxy group.

-

H-5 (δ ~6.85 ppm): This proton will be a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-3. The electron-donating benzyloxy group at position 2 and the bromine at position 4 both contribute to its chemical shift.

-

Methylene Protons (H-7, δ ~5.40 ppm): The two protons of the methylene bridge will appear as a sharp singlet, as there are no adjacent protons to couple with. Their downfield shift is due to the attachment to an electronegative oxygen atom.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show eleven distinct signals, five for the pyridine ring carbons and six for the benzyloxy group carbons (with two pairs of phenyl carbons being equivalent by symmetry).

Table 2: Predicted ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.5 | C-2 |

| ~149.0 | C-6 |

| ~136.5 | C-8 (ipso-phenyl) |

| ~128.8 | C-10 (meta-phenyl) |

| ~128.5 | C-11 (para-phenyl) |

| ~128.0 | C-9 (ortho-phenyl) |

| ~122.0 | C-5 |

| ~115.0 | C-3 |

| ~108.0 | C-4 |

| ~68.0 | C-7 (Methylene) |

Interpretation of the ¹³C NMR Spectrum

-

C-2 (δ ~163.5 ppm): This carbon, directly attached to the electron-donating oxygen of the benzyloxy group, is significantly deshielded and appears furthest downfield among the pyridine carbons.

-

C-6 (δ ~149.0 ppm): As the α-carbon to the nitrogen, C-6 is also strongly deshielded.

-

Phenyl Carbons (δ ~136.5-128.0 ppm): The carbons of the benzyl group's phenyl ring appear in their characteristic region. The ipso-carbon (C-8) is typically the most deshielded of this group.

-

C-5 (δ ~122.0 ppm) and C-3 (δ ~115.0 ppm): These carbons are shielded relative to C-6 due to their greater distance from the nitrogen atom. The electron-donating effect of the benzyloxy group contributes to the upfield shift of C-3.

-

C-4 (δ ~108.0 ppm): The carbon bearing the bromine atom is expected to be significantly shielded due to the "heavy atom effect" of bromine.

-

Methylene Carbon (C-7, δ ~68.0 ppm): This carbon is deshielded due to its attachment to the electronegative oxygen atom.[1][2]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Use approximately 0.6-0.7 mL of the deuterated solvent.

-

Dissolution: Add the solvent to the vial and gently agitate using a vortex mixer or sonicator until the sample is fully dissolved.

-

Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (final concentration of ~0.03%).

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.

Caption: Workflow for NMR sample preparation and data acquisition.

Spectrometer Setup and Data Acquisition (400 MHz Spectrometer)

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field.

-

Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure optimal signal detection.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines and good resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 170 ppm.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. In the absence of TMS, the residual solvent peak of CDCl₃ can be used (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, rooted in established spectroscopic principles. The provided data tables and interpretations serve as a robust reference for researchers working with this compound. Furthermore, the comprehensive experimental protocol outlines the necessary steps to acquire high-quality, reliable NMR data, ensuring the integrity and reproducibility of experimental results in the critical field of drug development and chemical research.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 2-(Benzyloxy)-4-bromopyridine

This guide provides an in-depth technical analysis of the mass spectrometric behavior of 2-(benzyloxy)-4-bromopyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a molecule incorporating a stable pyridine core, a labile benzylic ether group, and a halogen, its characterization demands a nuanced approach. This document is structured to provide researchers, scientists, and drug development professionals with the foundational principles, practical methodologies, and interpretive logic required for a robust analysis.

Strategic Overview: Choosing the Right Analytical Approach

The molecular architecture of this compound dictates the optimal mass spectrometry (MS) strategy. The presence of a basic nitrogen atom in the pyridine ring makes it an excellent candidate for positive-mode electrospray ionization (ESI), which typically yields a strong protonated molecular ion [M+H]+. This "soft" ionization technique is paramount for establishing the molecular weight.

However, to gain deeper structural insights, the higher-energy technique of electron ionization (EI) is invaluable. EI induces predictable and extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[1][2] This guide will therefore detail a dual-pronged approach, leveraging both ESI for molecular mass confirmation and EI for structural elucidation.

A critical and unmissable feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[3][4][5] This results in any bromine-containing ion appearing as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass-to-charge units (m/z).[4][5][6][7] This characteristic pattern is a powerful diagnostic tool for confirming the presence and number of bromine atoms in the molecule and its fragments.

Core Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrNO |

| Monoisotopic Mass | 262.9997 u |

| Average Mass | 264.1200 u |

| Key Structural Features | Pyridine Ring, Benzyloxy Group, Bromine Substituent |

Experimental Workflow: From Sample to Spectrum

A reproducible analytical workflow is the bedrock of trustworthy data. The following protocol is designed as a self-validating system for the analysis of this compound using both LC-ESI-MS/MS and GC-EI-MS.

Caption: General experimental workflow for MS analysis.

Step-by-Step Protocol (GC-EI-MS)

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC System Conditions:

-

Injector: Split/splitless, 250°C.

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS System Conditions:

-

Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak. Analyze the molecular ion region and the fragmentation pattern, paying close attention to the bromine isotopic signatures.

Fragmentation Analysis: Decoding the Molecular Blueprint

The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The benzylic ether linkage is the most labile site.

Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of EI, the molecule readily fragments. The primary cleavage event is the homolytic cleavage of the O-CH₂ bond, leading to two highly diagnostic ions.

Caption: Key fragmentation routes under Electron Ionization.

-

Molecular Ion ([M]⁺˙): The molecular ion will be clearly visible as a doublet at m/z 263 and 265 , reflecting the ⁷⁹Br and ⁸¹Br isotopes, respectively.[4][6]

-

Benzylic Cleavage (Pathway A): The most favorable fragmentation is the cleavage of the benzylic C-O bond. This generates the highly stable tropylium cation, [C₇H₇]⁺ , which gives a very strong signal at m/z 91 .[9] This is often the base peak in the spectrum of benzyl ethers.[10][11]

-

Further Fragmentation of Tropylium Ion: The tropylium ion can further lose acetylene (C₂H₂) to yield an ion at m/z 65 .

-

Loss of Bromine: Cleavage of the C-Br bond from the molecular ion can result in a fragment at m/z 184 [M-Br]⁺.

ESI-MS/MS Fragmentation of the Protonated Molecule [M+H]⁺

In ESI, the molecule is first protonated, likely on the pyridine nitrogen, to form the ion at m/z 264/266 . Collision-Induced Dissociation (CID) of this precursor ion yields a different, yet complementary, set of fragments.

Caption: Key fragmentation routes for the protonated molecule.

-

Precursor Ion ([M+H]⁺): The protonated molecule at m/z 264/266 is selected for fragmentation.

-

Neutral Loss of Toluene (Pathway C): A common pathway for protonated benzyl ethers involves the rearrangement and elimination of a neutral toluene molecule (C₇H₈, 92 u). This would produce a fragment ion at m/z 172/174 .

-

Formation of Tropylium Ion (Pathway D): Similar to EI, the facile cleavage of the benzylic bond can occur, leading to the loss of a neutral 4-bromo-2-hydroxypyridine molecule and the formation of the stable tropylium ion at m/z 91 .

Summary of Predicted Key Ions

| Ion (m/z) | Ion Composition | Ionization Mode | Description |

| 263 / 265 | [C₁₂H₁₀BrNO]⁺˙ | EI | Molecular Ion (M⁺˙) with Br isotope pattern. |

| 264 / 266 | [C₁₂H₁₁BrNO]⁺ | ESI | Protonated Molecular Ion ([M+H]⁺). |

| 184 | [C₁₂H₁₀NO]⁺ | EI | Loss of Bromine atom from the molecular ion. |

| 172 / 174 | [C₅H₄BrNO]⁺ | ESI-MS/MS | Neutral loss of toluene from [M+H]⁺. |

| 91 | [C₇H₇]⁺ | EI, ESI-MS/MS | Tropylium ion; highly stable and often the base peak. |

| 65 | [C₅H₅]⁺ | EI | Loss of acetylene from the tropylium ion. |

Conclusion and Best Practices

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles of ionization and fragmentation can be applied to elucidate a chemical structure. The key to a successful analysis lies in a multi-faceted approach.

-

Always use a soft ionization technique like ESI to unambiguously determine the molecular weight via the protonated molecule [M+H]⁺.

-

Utilize a hard ionization technique like EI to generate rich, reproducible fragmentation patterns for structural confirmation.

-

Critically examine the spectra for the characteristic 1:1 isotopic pattern of bromine-containing ions, as this is a definitive marker for the compound and its fragments.

-

Correlate the observed fragments with established fragmentation mechanisms for functional groups like benzyl ethers to build a confident structural assignment.

By integrating these strategies, researchers can leverage mass spectrometry as a powerful and definitive tool for the characterization of this compound and related molecules in any research and development setting.

References

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link]

-

Gao, J., et al. (2007). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

-

Schaller, C. P. (n.d.). ms isotopes: Br and Cl. St. Benedict & St. John's University. [Link]

-

Protasova, L. E., et al. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Russian Journal of Organic Chemistry. [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ms isotopes: Br and Cl [employees.csbsju.edu]

- 8. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]

- 9. m.youtube.com [m.youtube.com]

- 10. scribd.com [scribd.com]

- 11. studylib.net [studylib.net]

An In-Depth Technical Guide to the Solubility Profile of 2-(Benzyloxy)-4-bromopyridine

Introduction

In the landscape of modern drug discovery and organic synthesis, understanding the physicochemical properties of key intermediates is paramount. 2-(Benzyloxy)-4-bromopyridine, with its substituted pyridine core, is a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its molecular structure—a blend of aromatic, heterocyclic, and halogenated features—presents a unique solubility profile that dictates its handling, reaction conditions, and formulation potential. The solubility of a compound governs everything from the choice of reaction solvent to its bioavailability in a physiological setting.

This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this document leverages first principles of physical organic chemistry to establish a predictive solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for researchers to empirically determine the solubility of this compound in a range of common organic solvents. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing research and development objectives.

Part 1: Molecular Structure Analysis and Predictive Solubility

The solubility of a molecule is fundamentally dictated by its structure and the intermolecular forces it can establish with a solvent.[3] The principle of "like dissolves like" serves as our primary guide, where solubility is favored when the solute and solvent share similar polarities and hydrogen bonding capabilities.[3]

The structure of this compound (Molecular Formula: C₁₂H₁₀BrNO, Molecular Weight: 264.12 g/mol ) incorporates three key functional regions:[1][4]

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts polarity to the molecule.[5] Pyridine itself is a polar, aprotic compound miscible with a wide array of solvents, from water to non-polar hydrocarbons like hexane.[6][7]

-

Benzyloxy Group (-OCH₂Ph): This is a bulky and largely non-polar substituent. While the ether oxygen can act as a hydrogen bond acceptor, the large phenyl group will favor interactions with less polar and aromatic solvents through van der Waals forces and π-stacking. Its size may also sterically hinder solvent access to the more polar parts of the molecule.[8]

-

Bromo Substituent (-Br): The bromine atom at the 4-position is an electron-withdrawing group that increases the molecule's overall molecular weight and polarizability, but does not contribute to hydrogen bonding.

Based on this structural analysis, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents possess strong dipoles that can effectively solvate the polar pyridine ring without the steric hindrance challenges of protic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High to Moderate | The polarity of these solvents is well-suited to the mixed polar/non-polar character of the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Moderate | These solvents share the ether functional group and can interact favorably with the benzyloxy moiety. |

| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of the solvent can engage in π-stacking with the phenyl and pyridine rings, but the overall polarity of the solute may limit high solubility. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | While these solvents can hydrogen bond with the pyridine nitrogen, the bulky, non-polar benzyloxy group is expected to significantly limit solubility compared to smaller, more polar pyridines.[8] |

| Nonpolar | Hexane, Heptane, Cyclohexane | Low | The significant polarity imparted by the pyridine ring and ether linkage is incompatible with the non-polar nature of aliphatic hydrocarbon solvents. |

| Aqueous | Water | Very Low | The molecule's large, hydrophobic surface area (from the benzyl and bromo groups) will dominate, leading to poor solubility in water. The computed XLogP3-AA for the similar isomer, 2-(Benzyloxy)-5-bromopyridine, is 3.3, indicating a preference for lipophilic environments.[5] |

Part 2: Experimental Protocols for Solubility Determination

To move from prediction to empirical fact, rigorous experimental determination is necessary. The following protocols describe methodologies for both rapid qualitative assessment and precise quantitative measurement of thermodynamic solubility.

Workflow for Comprehensive Solubility Assessment

The following diagram illustrates a logical workflow for characterizing the solubility of a novel compound like this compound.

Caption: Experimental workflow for solubility profiling.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, low-material-cost estimation of solubility, ideal for initial solvent screening.[9][10]

Objective: To classify the compound as "soluble," "partially soluble," or "insoluble" in a range of solvents.

Materials:

-

This compound

-

Small, dry test tubes or 1.5 mL vials

-

A selection of solvents (e.g., Water, Ethanol, DMSO, DCM, Toluene, Hexane)

-

Vortex mixer

-

Spatula

Procedure:

-

Preparation: Add approximately 2-5 mg of this compound to a clean, dry vial. The exact mass is not critical, but consistency across tests is key.

-

Solvent Addition: Add 0.5 mL of the test solvent to the vial.

-

Agitation: Cap the vial and vortex vigorously for 60 seconds.

-

Observation: Visually inspect the mixture against a dark background.

-

Soluble: A completely clear, homogenous solution with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy.

-

Insoluble: The solid material appears unchanged, with no visible signs of dissolution.

-

-

Record: Log the observation for each solvent. For compounds that appear insoluble, gentle warming can be attempted to assess temperature effects, though this moves beyond standard room temperature solubility.

Trustworthiness Check: The self-validating aspect of this protocol lies in the use of control solvents where high (e.g., DMSO) and low (e.g., Hexane) solubility are strongly predicted. If the compound dissolves in Hexane or is insoluble in DMSO, it would indicate a potential issue with the compound's identity or purity and warrant further investigation.

Protocol 2: Quantitative Equilibrium Solubility via Shake-Flask Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound, providing a precise concentration value.[8]

Objective: To determine the exact concentration (e.g., in mg/mL) of a saturated solution of the compound at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents

-

Analytical balance

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., an incubator)

-

Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

-

Calibrated pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. "Excess" is critical; ensure a significant amount of solid will remain undissolved. A starting point is ~10 mg of solid per 1 mL of solvent.

-

Precisely add a known volume of the selected solvent (e.g., 1.0 mL).

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker or rotator set to a constant, moderate speed.

-

Allow the mixture to equilibrate at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow the solid to settle.

-

Causality Check: This step is vital to avoid contaminating the saturated solution with undissolved microparticles, which would artificially inflate the measured solubility.

-

Carefully withdraw an aliquot of the clear supernatant. For best results, either centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) and sample the supernatant, or pass the solution through a 0.22 µm syringe filter.

-

-

Quantification:

-

Precisely dilute the saturated solution aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Analyze the diluted sample using HPLC-UV (or UV-Vis).

-

Calculate the concentration of the original saturated solution using the calibration curve and accounting for the dilution factor.

-

Solubility Calculation: Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)

Part 3: Interpreting and Applying Solubility Data

The quantitative data generated from the shake-flask method provides actionable insights for researchers and drug developers.

-

For Process Chemists: High solubility in a solvent like Toluene or THF might suggest it as a suitable medium for a chemical reaction. Conversely, low solubility in a solvent like Heptane could make it an excellent anti-solvent for crystallization and purification.

-

For Formulation Scientists: Solubility in pharmaceutically acceptable co-solvents (e.g., Ethanol) is a key parameter for developing liquid formulations. Low aqueous solubility is a primary indicator that bioavailability-enhancing strategies, such as amorphous solid dispersions or lipid-based formulations, may be required.

-

For Discovery Scientists: Early assessment of solubility in buffers like Phosphate-Buffered Saline (PBS) helps triage compounds. A compound with extremely low aqueous solubility may face significant challenges in later development stages.

The relationship between a molecule's structure and its resulting solubility is a foundational concept in chemistry, as depicted below.

Caption: Intermolecular forces driving solubility.

Conclusion

References

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 960298-00-4|this compound|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound|2-(苄氧基)-4-溴吡啶(960298-00-4)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 5. 2-Benzyloxy-5-bromopyridine | C12H10BrNO | CID 11108191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridine [chemeurope.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ws [chem.ws]

- 12. solubilityofthings.com [solubilityofthings.com]

The Strategic Utility of 2-(Benzyloxy)-4-bromopyridine in Modern Drug Discovery: A Technical Guide

Introduction: The Pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to serve as a bioisostere for other aromatic systems make it a highly sought-after motif in drug design.[2] This guide focuses on a particularly versatile building block, 2-(Benzyloxy)-4-bromopyridine, and explores its potential applications in the synthesis of innovative therapeutic agents. This molecule offers a strategic combination of a protected hydroxyl group and a reactive bromine atom, enabling sequential and diverse functionalization to access a wide array of complex molecular scaffolds.

Core Attributes of this compound: A Chemist's Perspective

From a synthetic standpoint, this compound (CAS No. 960298-00-4) presents two key features that underpin its utility: the benzyloxy group at the 2-position and the bromo group at the 4-position.

-

The 2-Benzyloxy Group: This moiety serves as a masked 2-pyridone. The benzyl protecting group can be readily removed under various conditions, most commonly via palladium-catalyzed hydrogenolysis, to reveal the 2-hydroxypyridine, which exists in tautomeric equilibrium with the 2-pyridone form.[3] The 2-pyridone scaffold is a privileged structure in its own right, known to act as a hydrogen bond donor and acceptor, and is found in a number of kinase inhibitors.[3][4]

-

The 4-Bromo Group: The bromine atom at the 4-position is a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity in palladium-catalyzed cross-coupling reactions is a central theme in the application of this building block.

The strategic placement of these two functional groups allows for a modular approach to library synthesis, where the 4-position can be elaborated first, followed by deprotection at the 2-position to unmask the pyridone, or vice versa, providing access to a diverse range of substituted pyridines and 2-pyridones.

Key Synthetic Transformations and Their Mechanistic Underpinnings

The true power of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are workhorses in modern medicinal chemistry, enabling the efficient construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures.[5] In the context of this compound, this reaction allows for the introduction of a diverse range of aromatic and heteroaromatic substituents at the 4-position.

Reaction Causality: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide to the palladium(0) catalyst. This is followed by transmetalation with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.

Experimental Protocol: Exemplar Suzuki-Miyaura Coupling

-

Reaction Setup: To a solution of this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent such as a mixture of toluene and water (e.g., 4:1) is added a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as K₂CO₃ (2.0 eq).

-

Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

-

Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~85-95 |

| This compound | Pyridine-3-boronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | ~90-98 |

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[6][7] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of this compound, providing access to a rich diversity of 4-amino-2-(benzyloxy)pyridine derivatives.

Reaction Causality: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. The key steps involve oxidative addition of the aryl bromide to the palladium(0) catalyst, coordination of the amine, deprotonation of the coordinated amine by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[7]

Experimental Protocol: Exemplar Buchwald-Hartwig Amination

-

Reaction Setup: A mixture of this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like BINAP (0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq) is suspended in an anhydrous, aprotic solvent like toluene.

-

Execution: The reaction vessel is sealed and heated under an inert atmosphere to a temperature typically between 80 and 110 °C.

-

Monitoring and Work-up: After completion as monitored by TLC or LC-MS, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~80-95 |

| This compound | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | ~85-98 |

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Diagram: Buchwald-Hartwig Amination Workflow

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[8][] This reaction is particularly valuable for creating rigid linkers in drug molecules or for further elaboration of the alkyne functionality.

Reaction Causality: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the coupled product and regenerates the palladium(0) catalyst.

Experimental Protocol: Exemplar Sonogashira Coupling

-

Reaction Setup: In a reaction vessel under an inert atmosphere, this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), a copper co-catalyst like CuI (0.05 eq), and a base, typically an amine such as triethylamine, are dissolved in a suitable solvent like DMF or THF. The terminal alkyne (1.2 eq) is then added.

-

Execution: The reaction is stirred at room temperature or gently heated (e.g., to 50-70 °C) until the starting material is consumed.

-

Monitoring and Work-up: Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water, and purified by column chromatography.

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | ~85-95 |

| This compound | Ethynyltrimethylsilane | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | ~90-97 |

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Diagram: Sonogashira Coupling Workflow

Caption: Workflow for a typical Sonogashira coupling reaction.

Applications in Medicinal Chemistry: Targeting Key Disease Pathways

The substituted pyridine and 2-pyridone scaffolds accessible from this compound are prevalent in a number of therapeutic areas, most notably in oncology and inflammatory diseases.

Kinase Inhibitors: A Dominant Application

Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] The 2-pyridone motif is a well-established hinge-binding fragment in many kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding site of the enzyme.[3][4]

-

MEK Inhibitors: The Ras/Raf/MEK/ERK signaling pathway is frequently hyperactivated in various cancers.[11] MEK inhibitors have emerged as a successful class of targeted therapies.[] The 4-substituted-2-pyridone scaffold can be envisioned as a core element in the design of novel MEK inhibitors, where the substituent at the 4-position, installed via cross-coupling of this compound, can be tailored to occupy specific pockets in the enzyme's active site.

-

SYK Inhibitors: Spleen tyrosine kinase (SYK) is a key mediator of signaling in various immune cells and is a target for the treatment of autoimmune diseases and certain B-cell malignancies.[][13] Many SYK inhibitors feature a substituted heterocyclic core, and the 4-substituted-2-pyridone moiety represents a viable scaffold for the development of new SYK inhibitors.

PARP Inhibitors: Exploiting Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations.[6][14] Several approved PARP inhibitors incorporate a substituted phthalazinone or a similar heterocyclic core that mimics the nicotinamide portion of the NAD+ substrate. The 4-substituted-2-pyridone scaffold can be designed to fulfill a similar role, with the substituent at the 4-position providing additional interactions within the PARP active site to enhance potency and selectivity.[15]

Diagram: From Building Block to Potential Therapeutics

Caption: Synthetic strategy from this compound to potential kinase and PARP inhibitors.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound is a high-value building block for medicinal chemistry, offering a reliable and flexible platform for the synthesis of diverse libraries of substituted pyridines and 2-pyridones. Its predictable reactivity in cornerstone cross-coupling reactions, combined with the proven therapeutic relevance of the resulting scaffolds, makes it an indispensable tool for drug discovery programs targeting a wide range of diseases. As the demand for novel, targeted therapies continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Plummer, R., et al. (2008). Phase I study of the poly(ADP-ribose) polymerase inhibitor, AG014699, in combination with temozolomide in patients with advanced solid tumors. Clinical Cancer Research, 14(23), 7917-7923.

- Trujillo, J. I. (2011). MEK inhibitors: a patent review 2008 - 2010.

- Ansari, M. I., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 13(12), 1466-1488.

- Wild, N., & Groth, U. (2003). A New and Efficient Synthesis of 2,6-Disubstituted Isonicotinic Acid Derivatives. European Journal of Organic Chemistry, 2003(22), 4445-4449.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Daina, A., & Zoete, V. (2021). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Expert Opinion on Drug Discovery, 16(10), 1159-1179.

- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Le Van, T., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847333.

- Uckun, F. M., & Mao, C. (2004). Spleen tyrosine kinase (Syk): a novel strategic target for treating cancer and autoimmune disease. Expert Opinion on Therapeutic Targets, 8(6), 497-508.

- Cheney, I. W., et al. (2007). Identification and structure–activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683.

- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents. (n.d.).

- Oliver, A. W., et al. (2022).

- Kaur, M., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1502-1539.

- Fong, P. C., et al. (2009). Inhibition of poly(ADP-ribose) polymerase in tumors from BRCA mutation carriers. New England Journal of Medicine, 361(2), 123-134.

- Ribas, A., et al. (2014).

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

- Uckun, F. M., & Zheng, Y. (2012). Discovery and development of spleen tyrosine kinase (SYK) inhibitors. Journal of Medicinal Chemistry, 55(8), 3614-3643.

- Huang, W., et al. (2017). Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors. Bioorganic Chemistry, 73, 1-11.

- Thompson, A. M., et al. (2000). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 43(22), 4200-4211.

-

Bioorganic & medicinal chemistry letters. (n.d.). Retrieved from [Link]

- Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. In Name Reactions (pp. 84-87). Springer, Berlin, Heidelberg.

- Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Regan, J., et al. (2003). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104.

- Duncton, M. A. J. (2011). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 16(10), 8556-8575.

- US10828298B2 - Pharmaceutical composition containing 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]-N-(methylsulfonyl)acetamide - Google Patents. (n.d.).

- EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents. (n.d.).

- US7291497B2 - Medical device for analyte monitoring and drug delivery - Google Patents. (n.d.).

- Kumar, A., et al. (2016). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3565-3570.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2018). Organic & Biomolecular Chemistry, 16(33), 6049-6053.

- da Silva, P. B., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2465.

- Kashani, S. K., et al. (2021).

- US20240366598A1 - Glucose-dependent insulinotropic polypeptide receptor antagonists and uses thereof - Google Patents. (n.d.).

- US6475521B1 - Biphasic controlled release delivery system for high solubility pharmaceuticals and method - Google Patents. (n.d.).

- Yousif, E. I., et al. (2020). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 11(11), 1313-1322.

Sources

- 1. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

- 3. ACS Medicinal Chemistry Letters: Technology Notes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. ACS Medicinal Chemistry Letters: An Innovation Ten Years in the Making - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioorganic & medicinal chemistry letters. - NLM Catalog - NCBI [ncbi.nlm.nih.gov]

- 8. US8658675B2 - Pyridin-4-yl derivatives - Google Patents [patents.google.com]

- 10. Syk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MEK inhibitors: a patent review 2008 - 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and development of spleen tyrosine kinase (SYK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]